molecular formula C14H18NO4P B14401400 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate CAS No. 85822-94-2

2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate

Cat. No.: B14401400
CAS No.: 85822-94-2
M. Wt: 295.27 g/mol
InChI Key: LEDNOVLLCOVTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate is an organic compound with the molecular formula C14H18NO3P It is a phosphonate ester that features a cyano group and a phenyl group attached to a propenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-cyano-1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .

Scientific Research Applications

2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phosphate ester can undergo hydrolysis to release active species. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate
  • 2-Cyano-1-phenyl-1-propen-1-yl dimethyl phosphate

Uniqueness

Compared to similar compounds, 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate offers unique properties such as higher stability and reactivity due to the presence of the diethyl phosphate group. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

85822-94-2

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

(2-cyano-1-phenylprop-1-enyl) diethyl phosphate

InChI

InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-14(12(3)11-15)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3

InChI Key

LEDNOVLLCOVTTM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(C)C#N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.